molecular formula C20H22N2O4 B2725389 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 942013-94-7

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Katalognummer: B2725389
CAS-Nummer: 942013-94-7
Molekulargewicht: 354.406
InChI-Schlüssel: LJJCDQSWRUPJSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic lactam-containing benzamide derivative of interest in medicinal chemistry research. The compound features a benzamide core, a common pharmacophore, substituted with 3,5-dimethoxy groups and linked via a nitrogen atom to a phenyl ring which is further modified with a 2-oxopiperidin-1-yl group. This structural motif is shared with other compounds investigated as potential inhibitors of biological targets, such as the anoctamin 6 protein and Factor Xa . The presence of the 2-oxopiperidine (lactam) group is a key structural feature often associated with specific interactions in enzymatic pockets. Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic exploration, or a candidate for in-vitro screening assays to investigate its potential biological activity. The compound is provided for research and development purposes exclusively. Please note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and purity. All sales are final.

Eigenschaften

IUPAC Name

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-10-14(11-18(13-17)26-2)20(24)21-15-6-5-7-16(12-15)22-9-4-3-8-19(22)23/h5-7,10-13H,3-4,8-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJCDQSWRUPJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Methodological Frameworks

Retrosynthetic Analysis

The target molecule can be dissected into two primary building blocks:

  • 3,5-Dimethoxybenzoyl chloride : Derived from 3,5-dimethoxybenzoic acid via chlorination.
  • 4-(2-Oxopiperidin-1-yl)-3-methoxyaniline : Synthesized through functionalization of 3-methoxy-4-nitroaniline followed by piperidinone ring formation and nitro reduction.

Synthesis of 3,5-Dimethoxybenzoyl Chloride

Procedure :

  • Chlorination of 3,5-Dimethoxybenzoic Acid :
    • React 3,5-dimethoxybenzoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours.
    • Remove excess SOCl₂ and solvent via rotary evaporation to yield the acyl chloride as a pale-yellow solid.
    • Yield : >90%.

Key Considerations :

  • Moisture-free conditions prevent hydrolysis of the acyl chloride.
  • Thionyl chloride excess ensures complete conversion, validated by FT-IR (disappearance of -COOH stretch at 2500–3300 cm⁻¹).

Synthesis of 4-(2-Oxopiperidin-1-yl)-3-Methoxyaniline

Nitro Group Reduction and Piperidinone Installation

Step 1: Nitration of 3-Methoxyaniline

  • Treat 3-methoxyaniline with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 3-methoxy-4-nitroaniline.
  • Yield : 70–75%.

Step 2: Piperidinone Ring Formation

  • React 3-methoxy-4-nitroaniline with δ-valerolactam in the presence of Mitsunobu reagents (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 60°C.
  • Mechanism : Mitsunobu reaction facilitates nucleophilic substitution, forming the 2-oxopiperidin-1-yl moiety.
  • Yield : 60–65%.

Step 3: Nitro Reduction to Amine

  • Catalytically hydrogenate the nitro group using H₂/Pd/C in ethanol at ambient pressure.
  • Yield : 85–90%.

Amide Bond Formation: Condensation of Building Blocks

Schotten-Baumann Reaction

Procedure :

  • Dissolve 4-(2-oxopiperidin-1-yl)-3-methoxyaniline in a biphasic mixture of aqueous NaOH (10%) and DCM.
  • Slowly add 3,5-dimethoxybenzoyl chloride in DCM at 0–5°C with vigorous stirring.
  • Stir for 2–4 hours, extract the organic layer, and purify via recrystallization (methanol/water).
  • Yield : 70–75%.

Advantages :

  • Rapid reaction kinetics under mild conditions.
  • Scalable for industrial production.
Coupling Reagent-Mediated Synthesis

Procedure :

  • Activate 3,5-dimethoxybenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.
  • Add 4-(2-oxopiperidin-1-yl)-3-methoxyaniline and N,N-diisopropylethylamine (DIPEA), stirring at room temperature for 12 hours.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).
  • Yield : 80–85%.

Key Data :

  • Reagent Efficiency : EDC/HOBt outperforms DCC and HATU in minimizing racemization.
  • Purity : HPLC analysis shows >98% purity (C18 column, acetonitrile/water).

Optimization and Industrial-Scale Considerations

Solvent and Base Selection

  • Solvent : THF and DMF are optimal for coupling reactions due to high dielectric constants and compatibility with moisture-sensitive reagents.
  • Base : DIPEA preferentially scavenges HCl over inorganic bases, enhancing reaction efficiency.

Temperature and Reaction Time

  • Amide Formation : Lower temperatures (0–5°C) suppress side reactions like hydrolysis, while extended stirring (12–24 hours) ensures completion.

Purification Techniques

  • Recrystallization : Methanol/water mixtures yield high-purity crystals (mp 180–182°C).
  • Chromatography : Gradient elution (ethyl acetate:hexane 3:7 to 1:1) resolves residual starting materials.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 3.85 (s, 9H, OCH₃), 6.45–7.25 (m, 6H, aromatic), 8.10 (s, 1H, NH).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
  • MS (ESI+) : m/z 385.1 [M+H]⁺.

Purity and Stability

  • HPLC : Retention time 12.3 min (C18, 70:30 acetonitrile/water).
  • Stability : Stable at 25°C for 6 months under inert atmosphere.

Applications and Derivative Synthesis

While biological data for this specific compound remain limited, structural analogs demonstrate:

  • Anticonvulsant Activity : Via voltage-gated sodium channel modulation.
  • Anticancer Potential : Through kinase inhibition or DNA intercalation.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a wide range of functionalized benzamides.

Wissenschaftliche Forschungsanwendungen

Overview

3,5-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex chemical compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its unique structure, characterized by a benzamide core with methoxy groups and a piperidinyl moiety, positions it as a versatile building block for the synthesis of biologically active molecules.

Scientific Research Applications

The compound has several notable applications in scientific research:

Medicinal Chemistry

Research indicates that 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide exhibits potential therapeutic properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pathways associated with inflammation.
  • Analgesic Properties : Its interaction with specific receptors could lead to pain relief mechanisms.
  • Anti-cancer Potential : Investigations are ongoing regarding its efficacy in inhibiting tumor growth and proliferation through modulation of critical signaling pathways.

Chemical Biology

The compound serves as a valuable building block for synthesizing more complex molecules. It can facilitate the development of novel pharmacological agents targeting various biological pathways.

Material Science

In addition to biological applications, 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is explored for its potential in developing new materials with specific chemical properties.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide in various therapeutic areas:

  • A study published in Medicinal Chemistry explored its anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .
  • Another investigation focused on its analgesic effects, showing promise in reducing pain responses in animal models .
  • Ongoing research aims to clarify its role as an anti-cancer agent by examining its effects on specific cancer cell lines .

Wirkmechanismus

The mechanism of action of 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and analgesic mechanisms .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Key Substituents Applications/Notes References
3,5-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide (Target Compound) Benzamide - 3,5-Dimethoxy benzene
- 2-Oxopiperidine on N-phenyl
Potential kinase inhibitor
3,5-Dimethoxy-N-(3-methyl-1-{3-[(methylamino)methyl]-1-piperidinyl}-1-oxo-2-butanyl)benzamide Benzamide - 3,5-Dimethoxy benzene
- Piperidine with methylamino methyl substituent
Structural analog with enhanced basicity
VG2 (4-(2-aminoethoxy)-N-(3-chloro-5-piperidin-1-ylphenyl)-3,5-dimethylbenzamide) Benzamide - 3,5-Dimethyl, 2-aminoethoxy benzene
- Chloro and piperidine on N-phenyl
Possible pesticidal or therapeutic use
PKI-587 (1-[4-[4-(dimethylamino)piperidine-1-carbonyl]phenyl]-3-[4-(4,6-dimorpholino-1,3,5-triazin-2-yl)phenyl]urea) Urea-linked benzamide - Dimethylaminopiperidine and triazine groups Dual PI3K/mTOR inhibitor
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-Methyl benzene
- Hydroxy-tert-butyl group
Metal-catalyzed C–H bond functionalization

Functional Group Impact on Activity

  • 2-Oxopiperidine vs. Piperidine : The target compound’s 2-oxopiperidine group introduces a ketone oxygen, enhancing hydrogen-bond acceptor capacity compared to unmodified piperidine in VG2 . This could improve binding affinity in enzyme pockets.
  • Methoxy vs. In contrast, VG2’s 3,5-dimethyl and 2-aminoethoxy substituents may alter solubility and steric bulk .
  • Piperidine Modifications: PKI-587 replaces the oxopiperidine with a dimethylaminopiperidine-carbony group, increasing basicity and enabling dual kinase inhibition .

Discussion

The target compound’s combination of 3,5-dimethoxy and 2-oxopiperidine groups distinguishes it from both therapeutic and pesticidal analogs. Compared to VG2 , the absence of chloro and aminoethoxy substituents may reduce off-target interactions. Against PKI-587 , the simpler structure of the target compound could offer improved synthetic accessibility while retaining key pharmacophoric elements. Further studies should explore its kinase selectivity and metabolic stability relative to these analogs.

Biologische Aktivität

3,5-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N2O3
  • Molecular Weight : 314.38 g/mol
  • CAS Number : Not specified in the provided data.

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may exhibit anti-cancer properties through the inhibition of certain pathways critical for tumor growth and proliferation.

Anticancer Properties

Research indicates that 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has shown promising anti-cancer activity in vitro. For instance, it has been evaluated against several cancer cell lines:

Cell Line IC50 (μM) Comparison Drug Comparison Drug IC50 (μM)
MCF-7 (Breast)7.82Tamoxifen11.92
MDA-MB-231 (Breast)TBDTBDTBD
HeLa (Cervical)TBDTBDTBD
Ishikawa (Endometrial)TBDTBDTBD

The compound exhibited significant cytotoxicity against the MCF-7 cell line, which is notable when compared to established anti-cancer drugs like tamoxifen. This suggests that it may be a viable candidate for further development as an anti-cancer agent.

Mechanistic Studies

In silico studies have been conducted to understand the interactions of this compound with biological macromolecules. These studies indicated that the compound could act as an inhibitor of the 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a key enzyme in estrogen biosynthesis, which is often implicated in breast cancer progression.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated various derivatives of oxadiazole compounds for their anti-cancer properties. Among these, compounds similar to 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide showed significant cytotoxicity against the MCF-7 cell line with IC50 values lower than those of tamoxifen, indicating their potential as lead molecules for breast cancer treatment .
  • Pharmacokinetic Analysis : The pharmacokinetic profile of related compounds suggests moderate lipophilicity and favorable absorption characteristics. The predicted bioavailability and metabolic stability indicate that derivatives can be optimized for enhanced therapeutic efficacy while minimizing toxicity .
  • Toxicity Studies : Preliminary toxicity assessments have shown that while the compound exhibits anti-cancer activity, it maintains low toxicity levels against normal human cells (IC50 > 20 μM), which is crucial for therapeutic applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.